1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane
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Overview
Description
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane is an organosilicon compound characterized by its unique three-membered ring structure containing silicon. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane can be synthesized through several methods. One common approach involves the reaction of hexamethylsilirane with dimethyl sulfoxide, leading to the insertion of dimethylsilanone into the silirane ring . Another method includes the thermolysis of organopolysilanes, which results in the formation of silacyclopropenes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of multifunctional silylenes and siliranes as crosslinkers for metal-free curing of silicones .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like dimethyl sulfoxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or similar reducing agents.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl sulfoxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include silacyclopropenes, dimethylsilanone derivatives, and various substituted siliranes .
Scientific Research Applications
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane involves its ability to form stable three-membered rings with silicon. This stability allows it to participate in various chemical reactions, including oxidation, reduction, and substitution . The molecular targets and pathways involved in these reactions are primarily related to the silicon-carbon bonds and the reactivity of the trimethylsilyl groups .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,1-Dimethyl-2,3-bis(trimethylsilyl)silirane is unique due to its three-membered ring structure containing silicon, which imparts stability and reactivity. This makes it distinct from other similar compounds that may not have the same level of stability or reactivity .
Properties
CAS No. |
66222-12-6 |
---|---|
Molecular Formula |
C10H26Si3 |
Molecular Weight |
230.57 g/mol |
IUPAC Name |
(1,1-dimethyl-3-trimethylsilylsiliran-2-yl)-trimethylsilane |
InChI |
InChI=1S/C10H26Si3/c1-11(2,3)9-10(12(4,5)6)13(9,7)8/h9-10H,1-8H3 |
InChI Key |
JXYFEBNLZWNISD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C(C1[Si](C)(C)C)[Si](C)(C)C)C |
Origin of Product |
United States |
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